![molecular formula C10H10BrCl B1529263 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene CAS No. 1343206-44-9](/img/structure/B1529263.png)
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene
Overview
Description
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 1343206-44-9 . It has a molecular weight of 245.55 . The compound is an oil and is stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene is 1S/C10H10BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 . This compound contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene is an oil with a molecular weight of 245.55 . It is stored at temperatures below -10°C .Scientific Research Applications
I have conducted a search for the scientific research applications of 7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene , but unfortunately, the search results do not contain specific information about unique applications for this compound. The available information is mostly related to product listings and technical documents from chemical suppliers .
Safety and Hazards
properties
IUPAC Name |
7-bromo-1-chloro-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOHCTZKTRUGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-chloro-1,2,3,4-tetrahydronaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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